molecular formula C12H15NO3 B8290283 1-(4-Isopropoxyphenyl)-2-nitroprop1-ene CAS No. 84023-34-7

1-(4-Isopropoxyphenyl)-2-nitroprop1-ene

Cat. No.: B8290283
CAS No.: 84023-34-7
M. Wt: 221.25 g/mol
InChI Key: OVMVBUIIZSMKGZ-UHFFFAOYSA-N
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Description

1-(4-Isopropoxyphenyl)-2-nitroprop1-ene is a nitroalkene derivative featuring an isopropoxy-substituted aromatic ring conjugated to a nitropropene moiety. The isopropoxy group enhances lipophilicity, while the nitro group introduces electron-withdrawing effects, influencing reactivity and stability .

Properties

CAS No.

84023-34-7

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

1-(2-nitroprop-1-enyl)-4-propan-2-yloxybenzene

InChI

InChI=1S/C12H15NO3/c1-9(2)16-12-6-4-11(5-7-12)8-10(3)13(14)15/h4-9H,1-3H3

InChI Key

OVMVBUIIZSMKGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=C(C)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between 1-(4-isopropoxyphenyl)-2-nitroprop1-ene and its analogs:

Compound Name Substituents/Functional Groups Key Structural Features
This compound Nitropropene, isopropoxyphenyl Conjugated nitroalkene, aromatic ether
1-(4-Isopropoxyphenyl)ethanone Ketone, isopropoxyphenyl Aromatic ketone, no conjugation with nitro
3-(4-Isopropylphenyl)-1-propene Alkene, isopropylphenyl Non-polar alkene, lacks nitro/ether groups
1-Bromo-4-isopropoxy derivatives Bromine, isopropoxy, methoxy Halogenated aromatic, potential leaving group

Key Insights :

  • The nitropropene group in the target compound enables conjugation, enhancing electrophilicity compared to the ketone in 1-(4-isopropoxyphenyl)ethanone .
  • Unlike 3-(4-isopropylphenyl)-1-propene, the nitro and ether groups in the target compound increase polarity, affecting solubility and reactivity .

Physical and Chemical Properties

Based on analogs from the evidence, the following trends are inferred:

Property This compound (Inferred) 1-(4-Isopropoxyphenyl)ethanone 3-(4-Isopropylphenyl)-1-propene
Molecular Weight ~221 g/mol (estimated) 178.23 g/mol ~174 g/mol (estimated)
Boiling Point Likely >250°C (nitro increases polarity) 281.5°C Not reported
LogP (Lipophilicity) ~2.0–2.5 (nitro reduces LogP vs. ethanone) 2.62 Higher (non-polar alkene)
Reactivity Electrophilic nitroalkene Ketone (condensation reactions) Alkene (addition/polymerization)

Analysis :

  • The nitro group reduces LogP compared to 1-(4-isopropoxyphenyl)ethanone, suggesting lower lipophilicity and better water solubility .
  • Brominated analogs (e.g., compounds 9–12 in ) exhibit higher molecular weights (~350–400 g/mol) due to bromine substitution, making them bulkier and less reactive in certain contexts .
Stability and Handling
  • The nitro group may render the target compound more sensitive to heat or shock compared to 3-(4-isopropylphenyl)-1-propene, which lacks such functional groups .
  • Safety protocols for 1-(4-isopropoxyphenyl)ethanone (e.g., ventilation, anti-static measures) likely apply to the target compound due to similar aromatic/ether structures .

Limitations of Available Data

  • Direct experimental data (e.g., melting point, spectral characterization) for this compound is absent in the evidence, necessitating extrapolation from analogs.
  • Safety and toxicity profiles remain unverified; further studies are required to confirm handling protocols .

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